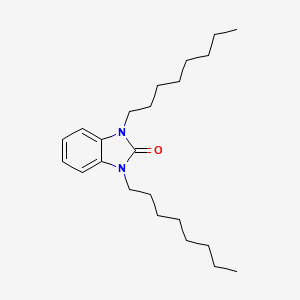![molecular formula C14H17N3O2 B15162400 Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- CAS No. 821776-53-8](/img/structure/B15162400.png)
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a chemical compound known for its unique structure and properties It is a derivative of benzonitrile, featuring a nitro group and a cyclopropylmethylpropylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then nitrated using nitric acid and sulfuric acid . The cyclopropylmethylpropylamino group can be introduced through a substitution reaction using appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as catalysts and solvents has been explored to achieve greener synthesis routes . These methods not only improve the reaction conditions but also facilitate the recovery and reuse of catalysts, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Addition: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted amides, and other functionalized benzonitrile compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: The parent compound, known for its use as a solvent and precursor in organic synthesis.
2-Nitrobenzonitrile: A derivative with a nitro group, used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropylmethylamine: A related amine used in the synthesis of various organic compounds.
Uniqueness
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is unique due to the presence of both a nitro group and a cyclopropylmethylpropylamino substituent
Eigenschaften
CAS-Nummer |
821776-53-8 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
5-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-5-6-14(17(18)19)12(8-13)9-15/h5-6,8,11H,2-4,7,10H2,1H3 |
InChI-Schlüssel |
GADYKWMYKYPTIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)

![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)


![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)

![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)



